N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzhydryl group and a pyrazin-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the piperidine derivative.
Attachment of the Pyrazin-2-yloxy Moiety: This step involves the reaction of the piperidine derivative with a pyrazin-2-yloxy compound under suitable conditions, such as the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound can be used to probe the structure-activity relationships of related molecules and to develop new chemical probes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide: This compound has a pyridin-2-yloxy moiety instead of a pyrazin-2-yloxy group, which may result in different biological activities and properties.
N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxylate: This ester derivative may have different solubility and stability characteristics compared to the carboxamide form.
Properties
IUPAC Name |
N-benzhydryl-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(27-15-11-20(12-16-27)29-21-17-24-13-14-25-21)26-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,13-14,17,20,22H,11-12,15-16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEGTOAKZVUATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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